
Alyssin
描述
阿利辛是萝卜硫素的同系物,也是一种抗氧化剂。它是一种天然存在的异硫氰酸酯,存在于十字花科蔬菜中,例如西兰花、卷心菜和花椰菜。阿利辛以其诱导 II 期解毒酶和提高腺癌细胞中核因子红系 2 相关因子 2 (Nrf2) 水平的能力而闻名。 该化合物已被证明具有减少多环芳烃代谢的潜力,从而在体外抑制了致癌风险 .
准备方法
合成路线和反应条件
阿利辛可以通过水解芥子油苷合成,芥子油苷是在十字花科蔬菜中发现的含硫化合物。 水解是由酶黑芥子酶催化的,导致异硫氰酸酯的形成,包括阿利辛 .
工业生产方法
阿利辛的工业生产涉及从植物来源中提取芥子油苷,然后进行酶促水解。 该过程通常包括将植物材料研磨、使用溶剂提取芥子油苷,然后用黑芥子酶处理提取物以生成阿利辛 .
化学反应分析
反应类型
阿利辛会经历各种化学反应,包括:
氧化: 阿利辛可以被氧化形成亚砜和砜。
还原: 阿利辛的还原会导致硫醇的形成。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
氧化: 亚砜和砜。
还原: 硫醇。
取代: 各种取代的异硫氰酸酯
科学研究应用
阿利辛在科学研究中具有多种应用,包括:
化学: 用作有机合成中的试剂,以及作为研究异硫氰酸酯化学的模型化合物。
生物学: 研究其在诱导 II 期解毒酶中的作用及其作为化学预防剂的潜力。
医学: 研究其抗癌特性,特别是在抑制癌细胞增殖和诱导细胞凋亡方面的作用。
作用机制
阿利辛主要通过诱导 II 期解毒酶和激活 Nrf2 途径发挥作用。该化合物会增加细胞内活性氧,从而导致 Nrf2 激活,然后 Nrf2 转运到细胞核并结合 DNA 中的抗氧化反应元件 (ARE)。 这种结合会诱导参与解毒和抗氧化防御的基因表达 .
相似化合物的比较
阿利辛类似于其他异硫氰酸酯,如萝卜硫素和芸苔素。阿利辛在其特定的结构和碳链长度方面是独一无二的,这会影响其生物活性。 例如,虽然萝卜硫素以其强大的抗癌特性而闻名,但阿利辛已被证明具有独特的抑制细胞色素 P450 酶和减少多环芳烃代谢的能力 .
类似化合物的列表
- 萝卜硫素
- 芸苔素
- 苯乙基异硫氰酸酯
- 苄基异硫氰酸酯
属性
IUPAC Name |
1-isothiocyanato-5-methylsulfinylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQPVQTAUKPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983213 | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-23-1 | |
| Record name | Alyssin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alyssin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALYSSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Alyssin and how does it exert anticancer activity?
A1: this compound is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that this compound achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), this compound exhibited potent anticancer effects by elevating intracellular ROS levels. [] this compound's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []
Q2: How does the structure of this compound compare to sulforaphane, and how do these structural differences impact their activity?
A2: this compound and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. This compound possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that this compound generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.
Q3: Does this compound interact with the androgen receptor (AR), and what are the implications for prostate cancer?
A3: Yes, research indicates that this compound can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While this compound itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []
Q4: Does this compound exhibit synergistic effects when combined with other anticancer drugs?
A4: Yes, studies have shown that this compound can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of this compound and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []
Q5: How does this compound compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?
A5: Research suggests that this compound and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, this compound demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by this compound highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






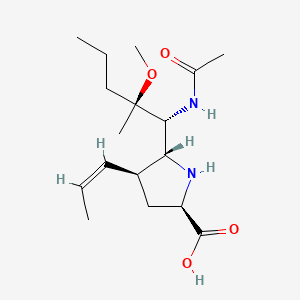
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
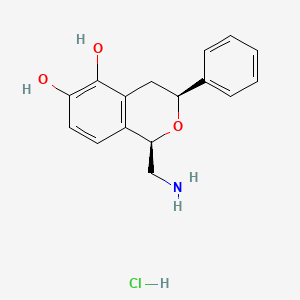
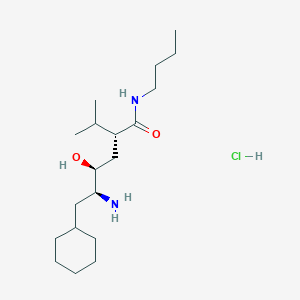
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
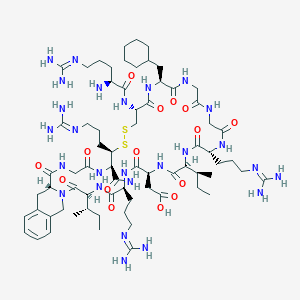
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
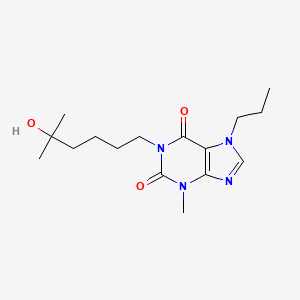
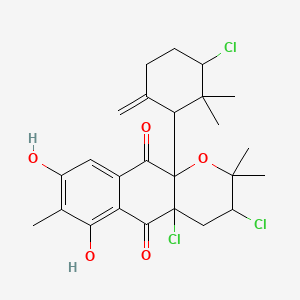
![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)
